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4-hydroxy-3-methylfuran-2(5H)-one - 516-09-6

4-hydroxy-3-methylfuran-2(5H)-one

Catalog Number: EVT-3166144
CAS Number: 516-09-6
Molecular Formula: C5H6O3
Molecular Weight: 114.10
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxy-3-methylfuran-2(5H)-one belongs to the class of organic compounds known as aryl-aldehydes. Aryl-aldehydes are compounds containing an aldehyde group directly attached to an aromatic ring .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-methylfuran-2(5H)-one includes an aldehyde group directly attached to an aromatic ring .

5-[13-(furan-3-yl)-2,6,10-trimethyltrideca-2,6,8-trienyl]-4-hydroxy-3-methylfuran-2(5H)-one

Compound Description: This compound is a tetronic acid isolated from the marine sponge Psammocinia sp. It exhibits weak antimicrobial activity. []

Relevance: This compound shares the core structure of 4-hydroxy-3-methylfuran-2(5H)-one, with an extended side chain containing a furan ring. This makes it a structurally related analog of 4-hydroxy-3-methylfuran-2(5H)-one. []

5-hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one

Compound Description: This compound is a known polyketide. It was isolated alongside the novel compound myrothecol from the halotolerant fungus Myrothecium sp. GS-17. []

Relevance: This compound is structurally related to 4-hydroxy-3-methylfuran-2(5H)-one through the shared presence of a 5-hydroxyfuran-2(5H)-one core. The variations lie in the substituents at the 3 and 4 positions of the furan ring. []

3,5-dimethyl-4-hydroxymethyl-5-methoxyfuran-2(5H)-one

Compound Description: This is a known compound isolated alongside myrothecol and other polyketides from the halotolerant fungus Myrothecium sp. GS-17. []

3,5-dimethyl-4-hydroxymethyl-5-hydroxyfuran-2(5H)-one

Compound Description: This is a known compound isolated alongside myrothecol and other polyketides from the halotolerant fungus Myrothecium sp. GS-17. []

5-Hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one

Compound Description: This compound is a naturally occurring product that exhibits anticancer properties. The paper describes its first total synthesis. []

Relevance: This compound shares the 5-hydroxy-3-methylfuran-2(5H)-one core with the target compound. The key difference lies in the propylsulfanyl substituent at the 4 position. []

5-Hydroxy-3-methyl-4-(1-hydroxylethyl)-furan-2(5H)-one

Compound Description: This is a novel polyketide isolated from the halotolerant fungus Myrothecium sp. GS-17. []

Relevance: This compound is structurally similar to 4-hydroxy-3-methylfuran-2(5H)-one, both containing the 5-hydroxy-3-methylfuran-2(5H)-one core. The difference lies in the additional 1-hydroxyethyl substituent at the 4 position. []

5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one

Compound Description: This compound belongs to the chemical group of furanones and tetrahydrofurfuryl derivatives. It is authorized for use as a flavoring agent in food and animal feed. []

Relevance: This compound is structurally related to 4-hydroxy-3-methylfuran-2(5H)-one, sharing a similar furanone core structure with variations in the substituents at the 3 and 5 positions. []

3-hydroxy-4,5-dimethylfuran-2(5H)-one

Compound Description: Similar to 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one, this compound is also a furanone derivative authorized for use as a flavoring in food and feed. []

Source and Classification

This compound is primarily derived from natural sources, often formed during the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars that occur during the cooking process. It is commonly found in processed foods, particularly those that are baked or roasted, where it contributes to flavor development. The compound is classified under the following categories:

  • Chemical Class: Furanones
  • Molecular Formula: C₅H₆O₃
  • CAS Number: 516-09-6
Synthesis Analysis

The synthesis of 4-hydroxy-3-methylfuran-2(5H)-one can be achieved through various methods, including both chemical and enzymatic routes.

Chemical Synthesis Methods

  1. Cyclization Reactions: One common method involves the cyclization of 4-hydroxy-2-methylfuran-3-one, which can be synthesized from simple precursors through condensation reactions.
  2. Maillard Reaction: As mentioned previously, this compound can be formed as a byproduct of the Maillard reaction under specific conditions involving heat and the presence of reducing sugars and amino acids.

Technical Parameters

  • Temperature: The reaction typically requires elevated temperatures to facilitate cyclization (usually above 100°C).
  • pH Levels: The pH of the reaction medium can significantly affect the yield and stability of the product.
Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-methylfuran-2(5H)-one features a furan ring with hydroxyl and methyl substituents.

Structural Features

  • Furan Ring: A five-membered aromatic ring containing four carbon atoms and one oxygen atom.
  • Hydroxyl Group: Positioned at the 4-position, contributing to its reactivity and solubility.
  • Methyl Group: Located at the 3-position, influencing its aromatic profile.
Chemical Reactions Analysis

4-Hydroxy-3-methylfuran-2(5H)-one participates in several chemical reactions:

  1. Condensation Reactions: It can undergo condensation with various nucleophiles due to its electrophilic carbonyl group.
  2. Oxidation Reactions: Under certain conditions, it may be oxidized to form more complex furan derivatives.
  3. Hydrolysis: The compound can hydrolyze in aqueous solutions, particularly under acidic or basic conditions.

Technical Details

  • Reaction Conditions: Typically requires controlled temperature and pH to optimize yields.
Mechanism of Action

The mechanism of action for 4-hydroxy-3-methylfuran-2(5H)-one primarily revolves around its role as a flavoring agent:

  1. Flavor Development: It contributes to the aroma profile of food products through its volatile nature.
  2. Interaction with Taste Receptors: The compound interacts with taste receptors on the tongue, enhancing flavor perception.

Relevant Data

Studies have shown that different concentrations of this compound can significantly alter sensory profiles in food products.

Physical and Chemical Properties Analysis

4-Hydroxy-3-methylfuran-2(5H)-one exhibits several notable physical and chemical properties:

PropertyValue
AppearanceColorless liquid
SolubilitySoluble in water
Density1.14 g/cm³
Melting PointNot applicable (liquid)
StabilitySensitive to heat

These properties underscore its utility in food applications where stability during processing is crucial.

Applications

The applications of 4-hydroxy-3-methylfuran-2(5H)-one are diverse, particularly in the food industry:

  1. Flavoring Agent: Widely used in beverages, jams, jellies, and baked goods for its pleasant aroma.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its appealing scent profile.
  3. Research Applications: Studied for its potential health benefits and metabolic pathways in plants and microorganisms.
Biosynthetic Pathways and Natural Occurrence

Enzymatic Mechanisms in Microbial and Plant Systems

The biosynthesis of 4-hydroxy-3-methylfuran-2(5H)-one involves specialized enzymatic pathways that differ between plant and microbial systems. In strawberries (Fragaria spp.), a key enzymatic step is catalyzed by enone oxidoreductase (FaQR), which converts the highly reactive intermediate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone into the stable furanone structure using NADH as a cofactor [5]. This enzyme, with a molecular mass of 37 kDa and optimal activity at pH 7.0 and 37°C, shows specificity toward D-fructose-1,6-diphosphate (FBP) as a precursor substrate (apparent Km = 3.5 mM) [5] [8]. The activity of FaQR increases dramatically during fruit ripening, correlating with furanone accumulation [5].

In the yeast Zygosaccharomyces rouxii (involved in soy sauce fermentation), furanone biosynthesis proceeds through distinct extracellular and intracellular phases. Experiments with [1-13C]FBP demonstrated that 1-deoxy-2,3-hexodiulose-6-phosphate is formed extracellularly through chemical rearrangement of FBP, as confirmed by trapping with o-phenylenediamine to form quinoxaline derivatives [8]. This reactive α-dicarbonyl intermediate is subsequently internalized by yeast cells and reduced to 4-hydroxy-3-methylfuran-2(5H)-one via NAD(P)H-dependent cytosolic enzymes [8]. Both periplasmic and cytosolic protein extracts from Z. rouxii can convert FBP to the furanone, confirming the distributed enzymatic machinery involved [8].

Table 1: Key Enzymes in Furanone Biosynthesis

EnzymeSourceSubstrateCofactorOptimal Conditions
Enone oxidoreductaseStrawberry (FaQR)4-Hydroxy-5-methyl-2-methylene-3(2H)-furanoneNADHpH 7.0, 37°C
Quinone oxidoreductaseZygosaccharomyces rouxii1-Deoxy-2,3-hexodiulose-6-phosphateNAD(P)HpH 4-5, 30°C
O-MethyltransferaseStrawberry4-Hydroxy-3-methylfuran-2(5H)-oneSAMpH 8.5, 37°C

Role of Precursor Metabolites in Furanone Biosynthesis

The formation of 4-hydroxy-3-methylfuran-2(5H)-one is fundamentally linked to carbohydrate metabolism, with specific phosphorylated sugars serving as primary precursors. D-Fructose-1,6-bisphosphate (FBP) has been identified as the most efficient precursor in both strawberry fruits and microbial systems. When strawberry fruits were cultivated in vitro with supplemented FBP, furanone accumulation increased by 125% compared to controls, demonstrating its direct metabolic utilization [5]. In Z. rouxii, isotopic labeling experiments confirmed that exogenously supplied [1-13C]FBP is exclusively incorporated into the furanone structure without dilution by endogenous carbon pools [8].

Pentose phosphates also serve as important precursors, particularly for structural analogs. D-Ribulose-5-phosphate undergoes spontaneous rearrangement under physiological conditions (pH 7.4, 37°C) to form 4,5-dihydroxy-2,3-pentanedione, which dehydrates to yield 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) [9]. This non-enzymatic pathway was validated in tomato fruits, where both the dihydroxypentanedione intermediate and norfuraneol were detected as natural constituents [9]. The conversion efficiency exceeds 1% per day at physiological temperatures, confirming its biological relevance [9].

Post-biosynthetic modifications significantly influence furanone stability and volatility. Glucosylation at the 4-hydroxy position forms stable, non-volatile conjugates like 4-hydroxy-3-methylfuran-2(5H)-one β-D-glucopyranoside and its 6′-O-malonyl derivative. These glycosides accumulate during late fruit development stages and resist enzymatic hydrolysis by β-glucosidases due to malonyl decoration [3] [5]. Conversely, methylation by O-methyltransferases (using S-adenosyl-L-methionine as methyl donor) produces volatile derivatives like 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), which has enhanced aroma properties [5].

Ecological Significance in Plant-Insect Interactions

4-Hydroxy-3-methylfuran-2(5H)-one and its derivatives play multifaceted roles in ecological interactions, particularly between plants and insects. In ripening fruits like strawberry (Fragaria spp.), tomato (Solanum lycopersicum), and mango (Mangifera indica), furanones function as key aroma compounds that attract seed-dispersing organisms. The characteristic caramel-like odor of furaneol (threshold: 10 ppb) and sherry-like notes of mesifurane signal ripeness to frugivores [5]. Arctic bramble (Rubus arcticus) exhibits developmentally regulated furanone production, with concentrations peaking when fruits are most susceptible to dispersal [5].

Beyond attraction, furanones serve as defense compounds against microbial pathogens. Studies demonstrate that 4-hydroxy-3-methylfuran-2(5H)-one exhibits broad-spectrum antimicrobial activity against foodborne pathogens through an energy-dependent mechanism. It disrupts fungal cell cycles by arresting Candida albicans at S and G2/M phases, suggesting potential as a natural anti-infective agent [3]. In tomato plants, furanone accumulation increases following pathogen challenge, correlating with induced defense responses [9].

Insects have co-opted furanones for chemical communication. In the Florida woods cockroach (Eurycotis floridana), males produce a sex pheromone containing 4-hydroxy-3-methylfuran-2(5H)-one and 2,5-dimethyl-4-hydroxy-3(2H)-furanone in glandular extracts from tergites 7 and 8 [1]. This pheromone blend regulates male calling behavior and female attraction, demonstrating how insects exploit plant-derived furanone biosynthetic pathways for intraspecific signaling [1] [3].

Table 2: Natural Occurrence of 4-Hydroxy-3-methylfuran-2(5H)-one and Derivatives

SourceCompoundConcentrationFunction
Strawberry4-Hydroxy-3-methylfuran-2(5H)-one aglyconeUp to 37 μg/gAttractant for seed dispersers
6′-O-Malonyl-β-D-glucopyranoside derivativeDominant conjugateStorage form in vacuoles
Tomato4-Hydroxy-5-methyl-3(2H)-furanone (norfuraneol)Not quantifiedDefense metabolite
Soy sauce4-Hydroxy-3-methylfuran-2(5H)-one~100 ppmFermentation-derived flavorant
Eurycotis floridana2,5-Dimethyl-4-hydroxy-3(2H)-furanoneNot quantifiedMale sex pheromone component

Table 3: Ecological Functions of Furanones in Plant-Insect Systems

FunctionMechanismBiological Impact
Frugivore attractionVolatile emission of aglycones during ripeningEnhances seed dispersal by mammals and birds
Antimicrobial defenseCell cycle arrest in fungi; membrane disruptionReduces fungal infection in ripe fruits
Insect pheromone componentIntegration into tergal gland secretionsFacilitates mate location in cockroaches
Herbivore deterrentInhibition of digestive enzymesReduces insect feeding on fruit tissues

Comprehensive Compound Table

Properties

CAS Number

516-09-6

Product Name

4-hydroxy-3-methylfuran-2(5H)-one

IUPAC Name

3-hydroxy-4-methyl-2H-furan-5-one

Molecular Formula

C5H6O3

Molecular Weight

114.10

InChI

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h6H,2H2,1H3

InChI Key

AFKQLNRCQPXHOF-UHFFFAOYSA-N

SMILES

CC1=C(COC1=O)O

Canonical SMILES

CC1=C(COC1=O)O

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